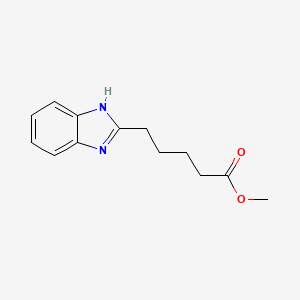

methyl 5-(1H-benzimidazol-2-yl)pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-(1H-benzimidazol-2-yl)pentanoate” is a chemical compound with the molecular formula C13H16N2O2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC(CCCCc1nc2ccccc2[nH]1)=O . This indicates that the molecule consists of a benzimidazole ring attached to a pentanoate group via a carbon-carbon bond .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the literature. Benzimidazole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Aplicaciones Científicas De Investigación

Nanoparticle Carrier Systems for Agricultural Applications

Carbendazim, a derivative related to methyl 5-(1H-benzimidazol-2-yl)pentanoate, has been utilized in agriculture for fungal disease control. Research by Campos et al. (2015) explored solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim and tebuconazole, another fungicide. These systems offer advantages like altered release profiles, reduced environmental and human toxicity, and enhanced delivery to target sites. The study found high association efficiency and modified release profiles for the fungicides when encapsulated in nanoparticles, highlighting a novel approach for plant disease treatment and prevention (Campos et al., 2015).

Antimicrobial Activity of Benzimidazole Derivatives

Benzimidazole derivatives, closely related to this compound, have shown significant antibacterial and antifungal activities. Ansari and Lal (2009) synthesized various 1N-substituted-2-methyl benzimidazole derivatives and evaluated their antimicrobial effectiveness. The study revealed that certain derivatives exhibited strong antibacterial activities against Gram-positive bacteria and notable antifungal activities, indicating the potential of benzimidazole derivatives in developing new antimicrobial agents (Ansari & Lal, 2009).

Advanced Glycation End-Product Formation

Methylglyoxal, a compound related to this compound, is involved in the formation of advanced glycation end-products (AGEs) such as MG-H1 and MG-H2. Nemet, Varga-Defterdarović, and Turk (2006) discussed methylglyoxal's role in modifying proteins and contributing to complications in diabetes and some neurodegenerative diseases. Understanding the pathways of AGE formation and the role of related compounds can aid in the development of treatments for these conditions (Nemet, Varga-Defterdarović, & Turk, 2006).

Coordination Polymers for Photocatalytic Applications

Research by Kang et al. (2019) on Cd(II) coordination polymers, involving ligands related to this compound, demonstrated the potential of these materials in photocatalytic degradation of pollutants. The study highlights the utility of benzimidazole-based coordination polymers in environmental remediation through photocatalytic degradation of methylene blue under UV irradiation (Kang et al., 2019).

Corrosion Inhibition

Compounds based on benzimidazole, similar to this compound, have been studied for their corrosion inhibition properties. Obot and Obi-Egbedi (2010) undertook a theoretical study on benzimidazole and its derivatives as corrosion inhibitors for mild steel, using Density Functional Theory. The results showed that these compounds could effectively inhibit corrosion, offering insights into the design of new corrosion inhibitors (Obot & Obi-Egbedi, 2010).

Mecanismo De Acción

Target of Action

Methyl 5-(1H-benzimidazol-2-yl)pentanoate is a benzimidazole derivative. Benzimidazoles are known to target various organs such as the liver, male germ cells, blood, and the thyroid gland . .

Mode of Action

The mode of action of benzimidazole derivatives is generally through binding to tubulin proteins , disrupting microtubule assembly, and interfering with cell division, resulting in the malsegregation of chromosomes

Biochemical Pathways

One related compound, ru-521, is known to inhibit thecyclic GMP-AMP synthase (cGAS) pathway . This pathway is involved in immune response regulation, particularly in the production of interferon .

Result of Action

Benzimidazole derivatives are known to cause aneuploidy and polyploidy in germ cells and somatic cells . These effects can lead to various biological consequences, including cell death or abnormal cell growth.

Action Environment

It’s worth noting that the stability and efficacy of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

methyl 5-(1H-benzimidazol-2-yl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-13(16)9-5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFASXJUJLWYMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2887122.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887133.png)

![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)

![methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate](/img/structure/B2887137.png)